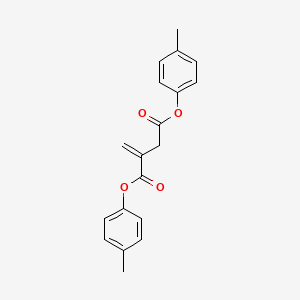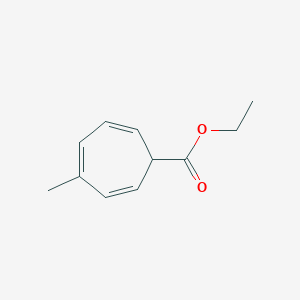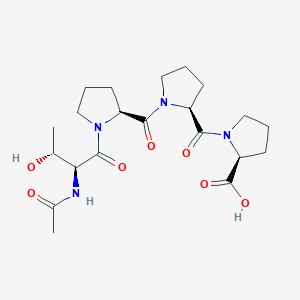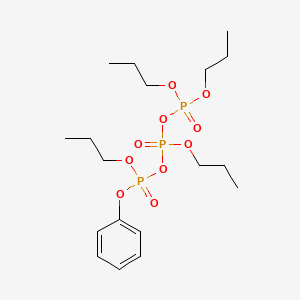
Phenol, 4-ethyl-2-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-ethyl-2-isopropyl- is an organic compound that belongs to the class of phenols It consists of a phenol molecule substituted with an ethyl group at the 4-position and an isopropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-2-isopropyl- can be synthesized through the alkylation of phenol with ethylene and propylene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The process can be summarized as follows:
Alkylation of Phenol: Phenol reacts with ethylene and propylene in the presence of AlCl3 to form the desired product.
Reaction Conditions: The reaction is carried out at a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-ethyl-2-isopropyl- involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-ethyl-2-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-ethyl-2-isopropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-ethyl-2-isopropyl- involves its interaction with biological molecules and cellular pathways. The compound can exert its effects through:
Proteolysis: Dissolving tissue on contact via proteolysis.
Neurolysis: Producing chemical neurolysis when injected near nerves, affecting nerve fibers.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-ethyl-2-isopropyl- can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but lacks the ethyl group.
Thymol (2-isopropyl-5-methylphenol): Contains a methyl group instead of an ethyl group.
Phenol: The parent compound without any alkyl substitutions.
Uniqueness
Phenol, 4-ethyl-2-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
74926-85-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
4-ethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
HFXZXGVECOWQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
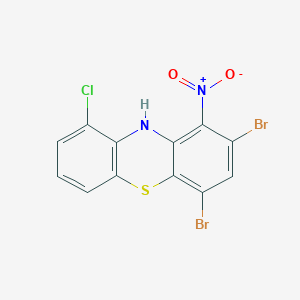
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
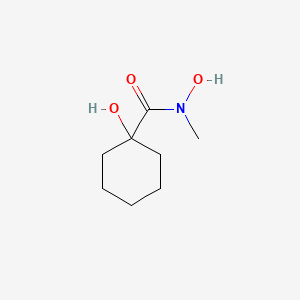

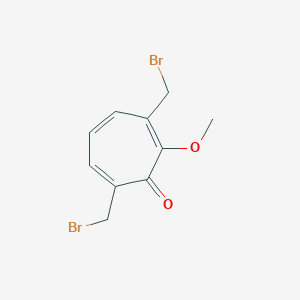
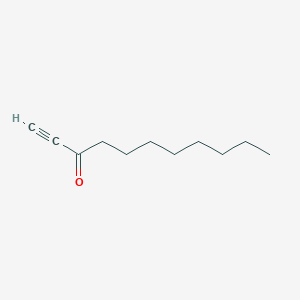
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
